4-(Methylsulfonyl)benzyl Alcohol

Catalog No.
S722401
CAS No.
22821-77-8
M.F
C8H10O3S
M. Wt
186.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylsulfonyl)benzyl Alcohol

CAS Number

22821-77-8

Product Name

4-(Methylsulfonyl)benzyl Alcohol

IUPAC Name

(4-methylsulfonylphenyl)methanol

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

InChI

InChI=1S/C8H10O3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5,9H,6H2,1H3

InChI Key

LUECCFBGAJOLOX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)CO

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CO

Synthesis and Characterization:

4-(Methylsulfonyl)benzyl Alcohol, also known as 4-toluenesulfonylbenzyl alcohol, can be synthesized through various methods, including the reaction of p-toluenesulfonyl chloride with benzyl alcohol or through the oxidation of 4-(methylsulfonyl)benzyl bromide. Several studies have reported the synthesis and characterization of this compound, detailing its spectroscopic properties (NMR, IR, MS) and physical properties (melting point, boiling point) [].

Potential Applications:

While the specific scientific research applications of 4-(Methylsulfonyl)benzyl Alcohol are not extensively documented, its structural features suggest potential applications in various research areas:

  • Organic synthesis: The presence of the alcohol and the methylsulfonyl group makes this compound a potential building block for the synthesis of more complex molecules. The alcohol group can participate in various reactions like esterification, etherification, and alkylation, while the methylsulfonyl group can act as a leaving group in substitution reactions.
  • Medicinal chemistry: The methylsulfonyl group is a common functional group found in various bioactive molecules. Research suggests that this group can influence the binding properties and pharmacokinetic profile of drugs []. Therefore, 4-(Methylsulfonyl)benzyl Alcohol could be a starting material for exploring the development of new drugs with specific properties.
  • Material science: Aromatic compounds containing sulfonyl groups can exhibit interesting properties like liquid crystallinity, making them potential candidates for various applications in displays, sensors, and other functional materials []. However, specific research on the material science applications of 4-(Methylsulfonyl)benzyl Alcohol is limited.

4-(Methylsulfonyl)benzyl Alcohol is an organic compound with the molecular formula C₈H₁₀O₃S. It features a benzyl alcohol structure where a methylsulfonyl group is attached to the para position of the benzyl alcohol moiety. This compound is characterized by its hydroxyl (-OH) group, which contributes to its solubility in polar solvents, and the methylsulfonyl group, which enhances its reactivity and potential biological activity.

Currently, there's no documented information regarding a specific mechanism of action for 4-(methylsulfonyl)benzyl alcohol in biological systems.

As information on 4-(methylsulfonyl)benzyl alcohol is limited, it's advisable to handle it with caution assuming potential hazards common to aromatic alcohols. This may include:

  • Skin and eye irritation: The alcohol group can irritate skin and eyes upon contact [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].

  • Oxidation: The hydroxyl group can be oxidized to form 4-(methylsulfonyl)benzaldehyde or further to 4-(methylsulfonyl)benzoic acid .
  • Esterification: The alcohol can react with carboxylic acids to form esters, which may be useful in various applications.
  • Nucleophilic Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Research indicates that 4-(Methylsulfonyl)benzyl Alcohol exhibits significant biological activities. It has been studied for its potential as a therapeutic agent due to its ability to modulate various biological pathways. The presence of the methylsulfonyl group may enhance its interaction with biological targets, such as enzymes or receptors, contributing to its pharmacological properties. Specific studies have highlighted its anti-inflammatory and antioxidant activities, although more research is needed to fully elucidate its mechanisms of action .

The synthesis of 4-(Methylsulfonyl)benzyl Alcohol can be achieved through several methods:

  • Direct Sulfonation: Benzyl alcohol can be treated with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 4-(methylsulfonyl)benzyl alcohol.
  • Reduction of 4-(Methylsulfonyl)benzaldehyde: The aldehyde derivative can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Grignard Reaction: A Grignard reagent derived from bromobenzene can react with methyl sulfone followed by hydrolysis to produce the desired alcohol .

4-(Methylsulfonyl)benzyl Alcohol finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of drugs and biologically active compounds.
  • Chemical Research: Used in studies related to organic synthesis and reaction mechanisms.
  • Cosmetics: Its properties may be utilized in formulations for skin care products due to its potential antioxidant effects .

Studies on the interactions of 4-(Methylsulfonyl)benzyl Alcohol with other compounds reveal its potential as a linker in solid-phase peptide synthesis. It has been shown to react favorably with various protecting groups, making it valuable in synthetic chemistry . Additionally, research indicates that it may interact with biological macromolecules, influencing their structure and function.

Several compounds share structural or functional similarities with 4-(Methylsulfonyl)benzyl Alcohol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Benzyl AlcoholC₇H₈O; simple alcoholCommonly used as a solvent and fragrance
4-Methylbenzyl AlcoholC₈H₁₀O; methyl group at para positionExhibits different biological properties
2-Methoxy-4-methylsulfinylbenzyl AlcoholContains methoxy and sulfinyl groupsUsed as a safety-catch linker in peptide synthesis
4-Sulfamoylbenzyl AlcoholContains sulfonamide groupExhibits antibacterial properties

Uniqueness of 4-(Methylsulfonyl)benzyl Alcohol

What sets 4-(Methylsulfonyl)benzyl Alcohol apart from these similar compounds is its specific combination of the methylsulfonyl group with the benzyl alcohol moiety. This unique structure not only influences its chemical reactivity but also enhances its potential biological activities, making it an interesting candidate for further research and application development.

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Methylsulfonyl)benzyl alcohol

Dates

Modify: 2023-08-15

Explore Compound Types